molecular formula C20H22N2O3 B2956847 N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-methylbenzamide CAS No. 941979-54-0

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-methylbenzamide

Cat. No. B2956847
CAS RN: 941979-54-0
M. Wt: 338.407
InChI Key: NESQNMSWMQILBE-UHFFFAOYSA-N
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Description

“N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-methylbenzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in pharmaceuticals, indicating potential medicinal properties . It also contains a piperidine ring, which is a common structure in many pharmaceuticals .


Molecular Structure Analysis

The compound contains a piperidine ring, a benzamide group, and a methoxy group. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms . The benzamide group consists of a benzene ring attached to an amide group, and the methoxy group consists of a methyl group bound to an oxygen atom .


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that “N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-methylbenzamide” can undergo would depend on the reaction conditions and the other compounds present.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzamide group could increase the compound’s polarity, affecting its solubility in different solvents. The piperidine ring could potentially make the compound a base, affecting its reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of a series of compounds including N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-methylbenzamide and their antimicrobial screening revealed potential therapeutic intervention for microbial diseases. These compounds demonstrated significant inhibitory action against various strains of bacteria and fungi, suggesting their utility in treating bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Neurotropic and Psychotropic Properties

Research into the psycho- and neurotropic properties of novel compounds related to N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-methylbenzamide indicated sedative effects and considerable anti-amnesic activity. These findings highlight the compounds' potential as psychoactive substances for further study (Podolsky, Shtrygol’, & Zubkov, 2017).

Chromatographic Characteristics

Investigations into the chromatographic characteristics of related N-ethylbenzamides provided insights into quantitative structure-retention relationships. This research aids in understanding the chromatographic behavior of similar compounds, which is crucial for analytical and pharmaceutical applications (Lehtonen, 1983).

Antidopaminergic Properties

Studies on substituted 6-methoxysalicylamides, structurally similar to N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-methylbenzamide, revealed potent antidopaminergic activities. These findings are significant for developing new treatments for diseases related to dopamine dysregulation (de Paulis et al., 1985).

Antibacterial and Antiviral Activity

Research into N-phenylbenzamide derivatives showed notable anti-EV 71 activities, suggesting these compounds as promising leads for anti-EV 71 drug development. Their low cytotoxicity and potent inhibitory effects underscore their potential in antiviral therapy (Ji et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , so it’s possible that this compound could have a variety of biological effects.

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the presence of the benzamide and piperidine groups, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-7-3-4-8-16(14)20(24)21-15-10-11-18(25-2)17(13-15)22-12-6-5-9-19(22)23/h3-4,7-8,10-11,13H,5-6,9,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESQNMSWMQILBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methylbenzamide

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